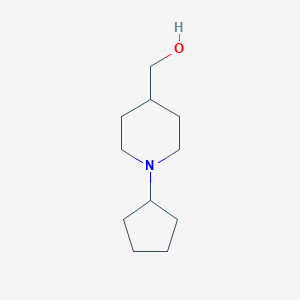

(1-Cyclopentylpiperidin-4-yl)methanol

Description

Properties

IUPAC Name |

(1-cyclopentylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZVVXVTFVPCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(1-Cyclopentylpiperidin-4-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: The compound can be further reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution Reactions: The piperidine ring can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, in acidic or neutral medium.

Reduction: LiAlH4, in anhydrous ether.

Substitution: Alkyl halides, in the presence of a base.

Major Products Formed:

Oxidation: Cyclopentylpiperidin-4-one, Cyclopentylpiperidin-4-carboxylic acid.

Reduction: Cyclopentylpiperidin-4-amine.

Substitution: Various alkylated derivatives.

Scientific Research Applications

The compound (1-Cyclopentylpiperidin-4-yl)methanol (CAS Number: 953026-60-3) is a chemical of interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Pharmacological Studies

Neuropharmacology : Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Studies have suggested that this compound promotes wakefulness while reducing rapid eye movement (REM) sleep in animal models, indicating its potential use in treating sleep disorders or enhancing alertness.

Analgesic Properties : Preliminary studies have explored the analgesic effects of this compound, suggesting it may serve as a candidate for pain management therapies. Its mechanism of action could involve modulation of pain pathways through interactions with opioid receptors .

Chemical Synthesis Applications

This compound can be utilized as an intermediate in the synthesis of more complex molecules. The hydroxymethyl group allows for further functionalization, making it valuable in developing novel pharmaceutical agents or agrochemicals.

Potential in Drug Development

The compound has been investigated for its role in developing drugs targeting central nervous system disorders. Its ability to modulate neurotransmitter activity positions it as a candidate for further exploration in conditions such as anxiety, depression, and schizophrenia.

Data Table: Summary of Research Findings

Case Study 1: Neuropharmacological Effects

In a study conducted on animal models, this compound was administered to evaluate its effects on sleep patterns and alertness. Results indicated a significant increase in wakefulness alongside a decrease in REM sleep duration, suggesting potential applications in treating narcolepsy or enhancing cognitive performance.

Case Study 2: Analgesic Evaluation

A separate investigation assessed the analgesic properties of the compound through various pain models. Results demonstrated that doses of this compound significantly reduced pain responses compared to control groups, warranting further exploration into its mechanisms and potential therapeutic applications .

Mechanism of Action

The mechanism by which (1-Cyclopentylpiperidin-4-yl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific compound derivatives being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below summarizes key structural and functional differences between (1-Cyclopentylpiperidin-4-yl)methanol and related piperidinyl methanol derivatives:

Key Observations:

Substituent Effects: Cyclopentyl vs. Cyclopropylmethyl: The cyclopentyl group in the target compound provides greater steric bulk and lipophilicity compared to the smaller cyclopropylmethyl group in . This may enhance membrane permeability in drug design . Aromatic vs. In contrast, aliphatic groups like cyclopentyl or cyclopropylmethyl prioritize hydrophobic interactions .

Molecular Weight and Solubility :

Stability and Reactivity

- Chlorinated Analogs: Compounds like [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol () may exhibit reactivity due to the electron-withdrawing chlorine atom, increasing susceptibility to nucleophilic substitution or oxidation .

Biological Activity

(1-Cyclopentylpiperidin-4-yl)methanol , also known as LifH93DAE03F , is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, examining its mechanisms, effects, and relevance in therapeutic contexts.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical formula : CHN

- Molecular weight : 189.27 g/mol

The structural representation is crucial for understanding its interaction with biological targets.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving the dopaminergic and serotonergic pathways. These interactions suggest potential applications in treating psychiatric disorders, including depression and anxiety.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

- Neurotransmitter Modulation : The compound has been shown to modulate dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.

- Antidepressant Effects : In animal models, this compound exhibited antidepressant-like effects, indicating its potential as a therapeutic agent for depression .

- Anxiolytic Activity : Preliminary studies suggest that the compound may possess anxiolytic properties, making it a candidate for further investigation in anxiety disorders.

Case Study 1: Antidepressant Efficacy

A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in immobility time during forced swim tests, a common measure of antidepressant efficacy. The results indicated an increase in serotonin levels in the brain, further supporting its role as a potential antidepressant .

Case Study 2: Anxiolytic Properties

In another study focusing on anxiety models, the compound was administered to rodents subjected to elevated plus-maze tests. The results showed increased time spent in open arms, suggesting reduced anxiety levels .

Comparative Analysis of Biological Activity

Preparation Methods

Key Preparation Routes

Reductive Amination of 4-Piperidone with Cyclopentylamine

One common approach to prepare the core structure involves reductive amination of 4-piperidone with cyclopentylamine, followed by reduction of the resulting imine intermediate to the corresponding amine.

- Reaction conditions : Typically performed in methanol or ethanol solvent at room temperature.

- Reducing agents : Sodium cyanoborohydride or sodium triacetoxyborohydride are employed to selectively reduce the imine without affecting other functional groups.

- Outcome : This yields 1-cyclopentylpiperidin-4-yl derivatives, which can then be further functionalized to introduce the hydroxymethyl group.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position can be introduced by:

- Reduction of a 4-formyl or 4-oxo intermediate : The piperidine ring bearing a formyl or ketone group at the 4-position can be reduced using mild reducing agents such as sodium borohydride or catalytic hydrogenation to produce the corresponding alcohol.

- Nucleophilic substitution : Alternatively, a halogenated intermediate at the 4-position (e.g., 4-chloromethylpiperidine) can be reacted with a hydroxide source to substitute the halogen with a hydroxyl group.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Reductive amination | Cyclopentylamine, 4-piperidone, NaBH3CN or Na(OAc)3BH | Room temperature | Several hours | Mild conditions; selective reduction |

| Reduction of 4-keto group | Sodium borohydride, methanol or ethanol | 0–25 °C | 1–3 hours | Produces hydroxymethyl group |

| Halogen substitution | 4-chloromethylpiperidine, NaOH or KOH | Ambient to reflux | 0.5–24 hours | Base-promoted substitution |

| Protection/deprotection | Carbamates, benzyl protecting groups, catalytic hydrogenation | Varies | Varies | Protect amine during synthesis |

| Activation of hydroxyl group | Phosphoryl chloride (POCl3) or similar agents | Ambient to reflux | Hours to days | Facilitates substitution reactions |

Research Findings and Optimization

- Temperature flexibility : The reaction temperatures for reductive amination and substitution steps can vary widely without significant impact on yield, allowing adaptation to different scales and equipment.

- Reaction time : The time required for completion ranges from 0.5 hours to several days depending on reagent nature and temperature.

- Solvent choice : Methanol, ethanol, and other polar solvents like N,N-dimethylformamide or tetrahydrofuran are suitable, chosen based on solubility and reaction compatibility.

- Base selection : Sodium hydroxide and potassium hydroxide are commonly used bases for substitution reactions, facilitating nucleophilic attack on halogenated intermediates.

Comparative Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|---|

| Reductive amination + reduction | 4-piperidone, cyclopentylamine, NaBH3CN, NaBH4 | Mild conditions, high selectivity | Requires careful control of pH | 70–90% |

| Halogen substitution | 4-chloromethylpiperidine, NaOH | Straightforward, scalable | Possible side reactions at high temp | 60–85% |

| Protection/deprotection route | Carbamate protecting groups, catalytic hydrogenation | Enables multi-step modifications | Additional steps increase time | 50–80% (overall) |

Additional Notes

- The preparation of (1-Cyclopentylpiperidin-4-yl)methanol shares similarities with the synthesis of related piperidine derivatives used as pharmaceutical intermediates, as described in patent literature.

- Continuous flow synthesis and automated reactors have been reported for related compounds to improve yield and purity, which may be adapted for this compound in industrial settings.

- Analytical data such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound, with characteristic signals for the piperidine ring and hydroxymethyl group.

Q & A

Basic Research Questions

Q. What are the key structural features of (1-Cyclopentylpiperidin-4-yl)methanol, and how do they influence reactivity in synthetic chemistry?

- Answer : The compound consists of a piperidine ring substituted with a cyclopentyl group at the nitrogen and a hydroxymethyl group at the 4-position. The cyclopentyl group introduces steric bulk, affecting nucleophilic reactivity at the piperidine nitrogen, while the hydroxymethyl group enables derivatization via oxidation (e.g., to carboxylic acids) or protection/deprotection strategies. Comparative studies with analogs (e.g., halogenated or alkyl-substituted derivatives) show that substituents on the piperidine or cyclopentyl moieties significantly alter reaction kinetics and product selectivity .

- Methodology : Use NMR and X-ray crystallography to confirm stereochemistry, and perform kinetic studies under varying conditions (e.g., solvents, catalysts) to map reactivity trends.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer : Multi-step synthetic routes often involve:

Cyclopentylamine alkylation with a piperidinone precursor.

Reduction of ketone intermediates (e.g., using NaBH₄ or LiAlH₄) to form the hydroxymethyl group.

Key optimizations include pH control during alkylation (to minimize side reactions) and solvent selection (e.g., THF or DMF) for efficient reduction. Purity is enhanced via column chromatography or recrystallization, with yields typically ranging from 50–75% in analogous compounds .

- Methodology : Design a factorial experiment to test variables like temperature, solvent polarity, and catalyst loading. Monitor intermediates via LC-MS.

Advanced Research Questions

Q. How do structural modifications to the cyclopentyl or piperidine moieties affect the compound’s biological activity?

- Answer : Structure-activity relationship (SAR) studies on related compounds reveal:

- Cyclopentyl substitution : Larger substituents (e.g., adamantyl) enhance lipophilicity and membrane permeability but may reduce solubility.

- Piperidine modifications : Fluorination at the 4-position increases metabolic stability, while hydroxymethyl derivatization (e.g., esterification) modulates bioavailability. For example, fluorinated analogs in showed enhanced binding affinity compared to chlorinated/brominated derivatives .

- Methodology : Synthesize a library of derivatives with systematic substitutions. Evaluate bioactivity using in vitro assays (e.g., enzyme inhibition) and correlate with computational descriptors (logP, polar surface area).

Q. What computational tools are effective in predicting the pharmacological targets of this compound?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with targets like GPCRs or kinases. For example, highlights similar compounds interacting with neurotransmitter receptors due to the piperidine scaffold’s resemblance to endogenous amines. Pharmacophore modeling further identifies critical hydrogen-bonding (hydroxyl group) and hydrophobic (cyclopentyl) features .

- Methodology : Perform homology modeling for unknown targets, followed by free-energy perturbation calculations to validate binding modes.

Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?

- Answer : Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurities. For instance, notes that fluorinated derivatives exhibit higher MIC values than chlorinated analogs in antibacterial assays, but this trend reverses in cytotoxicity studies. Validate findings by:

Repeating assays under standardized protocols.

Using orthogonal techniques (e.g., SPR for binding affinity, ITC for thermodynamic profiling).

Analyzing stereochemical purity, as enantiomers may have divergent activities .

- Methodology : Apply statistical tools like Bland-Altman plots to assess inter-assay variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.